3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide

Lipophilicity Drug-likeness Antimicrobial SAR

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0) is a synthetic benzoxazolone-propanamide derivative with molecular formula C₂₂H₁₈N₂O₄ and molecular weight 374.4 g/mol. The compound features a 2-oxo-1,3-benzoxazole (benzoxazolone) core linked via a propanamide spacer to a 4-phenoxyphenyl anilide moiety, distinguishing it from simpler N-phenylpropanamide analogs through the presence of an extended diphenyl ether substituent that confers increased lipophilicity and potential for π-π interactions within biological targets.

Molecular Formula C22H18N2O4
Molecular Weight 374.4g/mol
CAS No. 851989-27-0
Cat. No. B353054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide
CAS851989-27-0
Molecular FormulaC22H18N2O4
Molecular Weight374.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C22H18N2O4/c25-21(14-15-24-19-8-4-5-9-20(19)28-22(24)26)23-16-10-12-18(13-11-16)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25)
InChIKeyBKYHEJNSGBLNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0): Structural and Physicochemical Baseline for Benzoxazolone-Propanamide Procurement


3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0) is a synthetic benzoxazolone-propanamide derivative with molecular formula C₂₂H₁₈N₂O₄ and molecular weight 374.4 g/mol . The compound features a 2-oxo-1,3-benzoxazole (benzoxazolone) core linked via a propanamide spacer to a 4-phenoxyphenyl anilide moiety, distinguishing it from simpler N-phenylpropanamide analogs through the presence of an extended diphenyl ether substituent that confers increased lipophilicity and potential for π-π interactions within biological targets [1].

Why Substituting 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0) with Simpler N-Arylpropionamide Analogs Risks Activity Loss


The biological activity of benzoxazolone-propanamide derivatives is exquisitely sensitive to both the position and electronic character of the N-aryl substituent [1]. In a systematic antimicrobial evaluation, the m-tolyl derivative demonstrated superior potency relative to ortho-, para-, and unsubstituted phenyl variants, demonstrating that even single-methyl positional changes profoundly alter antimicrobial efficacy [1]. The 4-phenoxyphenyl group in the target compound introduces a diphenyl ether motif that is sterically and electronically distinct from any substituent in the benchmark series. Simply interchanging this compound with the m-tolyl lead (3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide) or the bench-stable N-phenylpropanamide analog (CAS 53854-83-4) would discard any unique target engagement, selectivity, or physicochemical profile conferred by the 4-phenoxyphenyl moiety, rendering generic substitution scientifically indefensible without empirical comparative data.

Quantitative Differentiation Evidence for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0) versus Closest Structural Analogs


Lipophilicity-Driven Differentiation: Calculated LogP Comparison with the m-Tolyl Lead Compound

The 4-phenoxyphenyl substituent introduces a diphenyl ether motif that substantially increases calculated lipophilicity relative to the most active antimicrobial analog in the benzoxazolone-propanamide class, 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide [1]. Fragment-based estimation predicts the target compound possesses a cLogP approximately 1.5–2.0 log units higher than the m-tolyl comparator, reflecting the contribution of the additional phenyl ring and ether oxygen . This lipophilicity shift is expected to alter membrane partitioning, plasma protein binding, and Gram-negative outer membrane penetration relative to the benchmark compound.

Lipophilicity Drug-likeness Antimicrobial SAR

Molecular Weight and Hydrogen-Bond Acceptor Divergence from the N-Phenylpropanamide Analog

The target compound (MW 374.4 g/mol) exceeds the molecular weight of the unsubstituted benzoxazolone-propanamide scaffold (MW 206.2 g/mol, CAS 19178-55-3) by 168.2 g/mol and exceeds the N-phenylpropanamide analog (MW 282.3 g/mol, CAS 53854-83-4) by 92.1 g/mol . The 4-phenoxyphenyl substituent also adds one hydrogen-bond acceptor (the diaryl ether oxygen), increasing the total HBA count from 3 to 4 relative to the N-phenylpropanamide comparator [1]. These changes place the compound closer to the upper boundary of Lipinski's Rule of Five for oral drug-likeness [1].

Molecular weight Rule of Five Permeability Physicochemical profiling

Pharmacophore Relevance: 4-Phenoxyphenyl Motif Validated in SPAK Kinase Inhibition

The 4-phenoxyphenyl anilide fragment embedded in the target compound has been independently validated as a critical pharmacophoric element in N-(4-phenoxyphenyl)benzamide derivatives that act as novel SPAK kinase inhibitors, blocking WNK kinase signaling pathways implicated in hypertension and renal sodium handling [1]. While the target compound replaces the benzamide core with a benzoxazolone-propanamide scaffold, the retention of the 4-phenoxyphenyl motif suggests potential binding to the same or related kinase targets, differentiating it from benzoxazolone-propanamides that bear only simple alkyl, halo, or unsubstituted phenyl groups.

Kinase inhibition SPAK WNK signaling Pharmacophore

Benzoxazolone-Propanamide Antimicrobial Baseline: Reference MIC Values for Closest Structural Analogs

In the Soyer & Eraç study, 12 benzoxazolone-propanamide and -acetamide derivatives were evaluated against S. aureus ATCC 25923, E. faecalis ATCC 29212, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and C. albicans ATCC 90028 using CLSI broth microdilution across a concentration range of 0.25–512 µg/mL [1]. The m-tolyl-propanamide analog (compound 5) was identified as the most active compound across multiple strains, establishing a quantitative benchmark for this chemotype. No published MIC data exist for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide; its antimicrobial activity remains uncharacterized and cannot be predicted from the m-tolyl lead due to the substantial structural divergence of the 4-phenoxyphenyl substituent.

Antimicrobial MIC Benzoxazolone Staphylococcus aureus

Evidence-Grounded Application Scenarios for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide (CAS 851989-27-0)


Antimicrobial Screening Library Diversification with Extended Lipophilic N-Aryl Substituents

The 4-phenoxyphenyl group introduces greater lipophilicity and steric bulk than any substituent evaluated in the Soyer & Eraç antimicrobial series, where the most active compound was the m-tolyl derivative [1]. Procuring this compound for inclusion in a focused benzoxazolone antimicrobial library allows systematic exploration of whether the diphenyl ether substitution pattern enhances activity against Gram-negative pathogens such as P. aeruginosa, against which the m-tolyl lead showed limited potency [1].

Kinase-Focused Screening Based on Validated 4-Phenoxyphenyl Pharmacophore

The 4-phenoxyphenyl anilide fragment matches the pharmacophore of SPAK kinase inhibitors derived from N-(4-phenoxyphenyl)benzamide leads [2]. Deploying this compound in a kinase inhibition panel—particularly STE20-family kinases including SPAK and OSR1—is justified by the validated motif, offering a novel benzoxazolone-based scaffold structurally distinct from the benzamide chemotype for intellectual property generation [2].

SAR Expansion for Benzoxazolone-Based PPARγ Modulators

Benzoxazole and benzoxazolone derivatives have been patented as PPAR agonists for treating insulin resistance, dyslipidemia, and related metabolic disorders [3]. The propanamide linker and 4-phenoxyphenyl terminus represent unexplored structural variations within this chemotype, making the compound a logical procurement choice for medicinal chemistry teams seeking to diversify PPARγ ligand libraries beyond the exemplified alkyl- and alkoxy-phenyl analogs [3].

Computational Docking Studies Leveraging Amide Rotamerism as a Conformational Probe

The Soyer & Eraç study documented restricted amide bond rotation leading to E/Z rotamers in benzoxazolone-propanamides, confirmed by ¹H NMR spectroscopy [1]. The target compound, with its bulky 4-phenoxyphenyl substituent, is predicted to exhibit pronounced rotameric populations that can be exploited as a conformational probe in molecular docking studies, potentially serving as a tool compound where conformational restriction reduces binding entropy relative to simpler analogs [1].

Quote Request

Request a Quote for 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-phenoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.